2-nitro-N'-(3-phenylpropanoyl)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide is an organic compound that belongs to the class of sulfonyl hydrazides. This compound is characterized by the presence of a sulfonyl group attached to a hydrazide moiety, with a nitrophenyl and phenyl group as substituents. It is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 3-phenylpropanoic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The hydrazide moiety can be oxidized to form corresponding azides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium hypochlorite.
Major Products Formed
Reduction: Formation of N’-[(2-aminophenyl)sulfonyl]-3-phenylpropanohydrazide.
Substitution: Formation of various sulfonamide derivatives.
Oxidation: Formation of azides or other oxidized products.
Wissenschaftliche Forschungsanwendungen
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide involves its interaction with biological targets through its sulfonyl and hydrazide functional groups. These groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide can be compared with other sulfonyl hydrazides, such as:
N’-[(4-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide: Similar structure but with the nitro group in the para position.
N’-[(2-nitrophenyl)sulfonyl]-3-methylpropanohydrazide: Similar structure but with a methyl group instead of a phenyl group.
N’-[(2-nitrophenyl)sulfonyl]-3-phenylbutanohydrazide: Similar structure but with an additional carbon in the alkyl chain.
The uniqueness of N’-[(2-nitrophenyl)sulfonyl]-3-phenylpropanohydrazide lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C15H15N3O5S |
---|---|
Molekulargewicht |
349.4g/mol |
IUPAC-Name |
N'-(2-nitrophenyl)sulfonyl-3-phenylpropanehydrazide |
InChI |
InChI=1S/C15H15N3O5S/c19-15(11-10-12-6-2-1-3-7-12)16-17-24(22,23)14-9-5-4-8-13(14)18(20)21/h1-9,17H,10-11H2,(H,16,19) |
InChI-Schlüssel |
NSIUDDDDNMGRKZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)NNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.